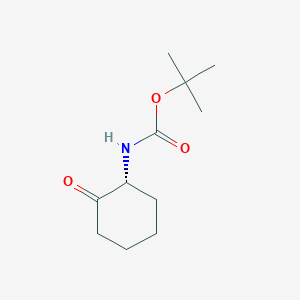![molecular formula C8H7N3O2 B142928 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-01-8](/img/structure/B142928.png)
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is known for its unique structure and properties that make it a valuable tool for researchers in different areas of study. In
科学的研究の応用
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is in the field of medicinal chemistry. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways in cells. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of various diseases. 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, one of the limitations of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is its relatively low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. One potential area of research is the development of more effective methods for delivering 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione to cells and tissues. Another area of research is the identification of new targets for 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its potential applications in different scientific research fields.
Conclusion:
In conclusion, 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a valuable compound for scientific research due to its unique structure and properties. Its potential applications in medicinal chemistry, as well as its neuroprotective and anti-inflammatory effects, make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in different scientific research fields.
合成法
The synthesis of 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione involves a series of chemical reactions that result in the formation of the final compound. The most common method of synthesis involves the reaction of 2,3-pyridinedicarboxylic acid and methylamine in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate product, which is then further reacted with hydrazine hydrate to produce 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
特性
IUPAC Name |
8-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-9-6-5(4)10-7(12)8(13)11-6/h2-3H,1H3,(H,10,12)(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGYJZZTKYSJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616417 |
Source


|
| Record name | 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
CAS RN |
144435-01-8 |
Source


|
| Record name | 8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














